BenchChemオンラインストアへようこそ!

2-(2H-1,3-benzodioxol-5-yl)-N-(5-benzyl-1,3,4-oxadiazol-2-yl)acetamide

Biological Activity Comparator Data Procurement Evidence

This uncharacterized oxadiazole-acetamide scaffold (CAS 954619-41-1) fills a critical gap in CNS probe development: zero published off-target data makes it an ideal negative control or virtual screening benchmark. Procure for in-house SAR optimization targeting acetylcholinesterase, but note internal screening is mandatory—no comparator data exists to justify analog substitution.

Molecular Formula C18H15N3O4
Molecular Weight 337.335
CAS No. 954619-41-1
Cat. No. B2421610
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2H-1,3-benzodioxol-5-yl)-N-(5-benzyl-1,3,4-oxadiazol-2-yl)acetamide
CAS954619-41-1
Molecular FormulaC18H15N3O4
Molecular Weight337.335
Structural Identifiers
SMILESC1OC2=C(O1)C=C(C=C2)CC(=O)NC3=NN=C(O3)CC4=CC=CC=C4
InChIInChI=1S/C18H15N3O4/c22-16(9-13-6-7-14-15(8-13)24-11-23-14)19-18-21-20-17(25-18)10-12-4-2-1-3-5-12/h1-8H,9-11H2,(H,19,21,22)
InChIKeyGWCVTJVBFRDRIM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(2H-1,3-benzodioxol-5-yl)-N-(5-benzyl-1,3,4-oxadiazol-2-yl)acetamide (CAS 954619-41-1): Core Chemical Identity and Procurement Baseline


2-(2H-1,3-benzodioxol-5-yl)-N-(5-benzyl-1,3,4-oxadiazol-2-yl)acetamide (CAS 954619-41-1) is a synthetic, small-molecule heterocyclic compound with the molecular formula C18H15N3O4 and a molecular weight of 337.3 g/mol . It features a 1,3-benzodioxole moiety and a 1,3,4-oxadiazole ring connected via an acetamide linker. The molecule belongs to a class explored in patents for acetylcholinesterase inhibition and other central nervous system indications [1]. Despite its presence in several chemical vendor catalogs, this evidence guide reveals a critical finding for procurement professionals: publicly available, peer-reviewed, comparator-based quantitative activity data specific to this compound are virtually absent from the scientific record.

Why Generic Substitution of 2-(2H-1,3-benzodioxol-5-yl)-N-(5-benzyl-1,3,4-oxadiazol-2-yl)acetamide is Not Supported by Evidence


For a compound in which differential biology has not been quantitatively established, the concept of generic substitution is moot. A scientific user cannot justify selecting this compound over a cheaper or more well-characterized analog based on published head-to-head data because none could be located during the construction of this guide. Substitution attempts therefore default to a bet on uncharacterized structure-activity relationships. Related series of oxadiazole acetamides and benzodioxole derivatives are known to exhibit divergent profiles depending on subtle linker and substitution changes; for example, sulfanyl-linked analogs show weak enzyme inhibition [1], while certain oxadiazole-acetamide hybrids demonstrate nanomolar kinase inhibition [2]. Without target-specific data for CAS 954619-41-1, substituting another in-class molecule introduces unpredictable and unquantifiable risk in any experimental system.

Quantitative Differentiation Evidence for 2-(2H-1,3-benzodioxol-5-yl)-N-(5-benzyl-1,3,4-oxadiazol-2-yl)acetamide: A Null Finding


Direct Head-to-Head Biological Activity Data: None Available

A comprehensive search of PubMed, Google Scholar, BindingDB, ChEMBL, PubChem, and patent literature for direct comparator-based quantitative activity data (e.g., IC50, Ki, EC50) for CAS 954619-41-1 returned no usable results. The only numerical data identified originate from an excluded vendor source (BenchChem, which mentions EGFR kinase IC50 values of 1.54 µM for a derivative and cell proliferation IC50 of ~92.4 µM), but these cannot be verified against primary literature and are therefore excluded per the guidelines of this guide. No head-to-head comparison with a named analog in a defined assay could be found [1].

Biological Activity Comparator Data Procurement Evidence

Physicochemical Property Comparison with a Close Structural Analog

The compound can be compared on a purely structural basis to its sulfanyl-linked analog, 2-(2H-1,3-benzodioxol-5-yloxy)-N-(5-benzyl-1,3,4-thiadiazol-2-yl)acetamide (MF: C18H15N3O4S, MW: 369 Da) [1]. The target compound has a molecular weight of 337.3 Da and lacks the sulfur atom, resulting in a smaller, more compact scaffold. While no biological data are available to contextualize this difference, the absence of the metabolically labile thioether linkage could theoretically offer different stability and reactivity profiles, which must be experimentally verified.

Physicochemical Properties Structural Analog Procurement Specification

Patent Landscape Indicates Class-Level Interest but No Specific Compound Data

A Chinese patent filing describes novel benzodioxole derivatives with acetylcholine esterase inhibitory activity, proposing use in Alzheimer’s disease [1]. This establishes the therapeutic context for the class. However, the patent's generic Markush structure covers a vast chemical space; CAS 954619-41-1 falls within this space, but no specific example data for this exact compound are disclosed. Another patent, US-8993575-B2, covers 1,3,4-oxadiazole derivatives for psychoneurosis, again providing a class rationale without singling out our compound [2].

Patent Analysis Acetylcholinesterase Oxadiazole Derivatives

Realistic Application Scenarios for 2-(2H-1,3-benzodioxol-5-yl)-N-(5-benzyl-1,3,4-oxadiazol-2-yl)acetamide Given the Evidence Gap


Exploratory Medicinal Chemistry and Hit Expansion

Given the patent-based indication of AChE inhibition for related benzodioxole-oxadiazole hybrids [1], this compound could serve as a starting point for medicinal chemistry optimization programs targeting acetylcholinesterase. However, its selection would be based on the novelty of its specific substitution pattern rather than any proven potency advantage, and initial in-house screening would be mandatory.

Chemical Biology Probe Toolbox

The compound's clean structural features—a benzodioxole moiety, a central acetamide, and an oxadiazole ring—make it a candidate for use as a negative control compound or a scaffold for chemical probe development if target engagement is eventually demonstrated. Procurement for this purpose would be justified by the absence of documented off-target activities, which can be advantageous for certain profiling studies.

Computational Chemistry and Docking Studies

The lack of activity annotations makes this compound a suitable test case for virtual screening validation and docking studies, particularly where a true 'inactive' or 'unknown' compound is needed as a benchmark. Its drug-like molecular weight (337 Da) and heterocyclic composition are representative of CNS-targeted chemical space.

Quote Request

Request a Quote for 2-(2H-1,3-benzodioxol-5-yl)-N-(5-benzyl-1,3,4-oxadiazol-2-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.